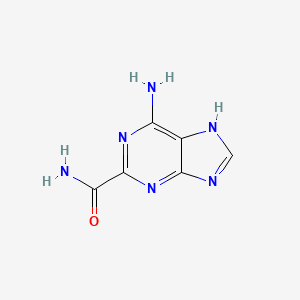

2-Carbamoyl-6-aminopurine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A fundamentally new synthetic approach to the synthesis of 2-aminopurine has been developed. It consists of the creation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure, its transformation into triaminopyrimidine, and its subsequent cyclization into 2-aminopurine .

Molecular Structure Analysis

Fluorescent nucleoside analogues such as 2-aminopurine (2AP) have been widely used to probe nucleic acid structure and interactions, as they are capable of forming Watson-Crick base pairs, minimally perturb the geometry of local structures, and exhibit quantum yields that are sensitive to local environments .

Chemical Reactions Analysis

In recent years, many different enzymes from purine and pyrimidine salvage pathways, such as nucleoside phosphorylases, nucleoside kinases, 2′-deoxyribosyltransferases, phosphoribosyl transferases, or deaminases, have been successfully employed as biocatalysts in the production of nucleobase, nucleoside, or nucleotide analogs .

Physical And Chemical Properties Analysis

2-Aminopurine is a strongly fluorescent analog of adenine . It has good qualities as a probe: The DNA structure is minimally perturbed by the replacement of adenine by 2-aminopurine; the latter has high fluorescence quantum yield in contrast to the natural nucleic acid bases .

Scientific Research Applications

Biochemistry Applications

Amino derivatives of purine, such as 2-Carbamoyl-6-aminopurine, have found many applications in biochemistry . They are used in systematic computational studies of the substituent and solvent effects in these systems .

Solvent Stability Studies

The stability of aminopurine tautomers and properties of the amino group can be influenced by the solvent . This is particularly relevant in the study of electron-donating properties, geometry, π-electron delocalization in purine rings, and tautomeric stability .

Computational and Theoretical Studies

2-Carbamoyl-6-aminopurine is used in computational and theoretical studies on isomeric organic compounds . These studies often involve the use of the polarizable continuum model of solvation .

Synthesis of 2-Aminopurine

2-Carbamoyl-6-aminopurine plays a crucial role in the synthesis of 2-aminopurine . This involves the creation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure, its transformation into triaminopyrimidine, and its subsequent cyclization into 2-aminopurine .

Development of Antiviral and Antitumor Agents

2-Carbamoyl-6-aminopurine and its derivatives represent an important structural element for the creation of antagonists of nucleic acid monomers and their precursors . These molecules are used in the development of innovative qualitative approaches for antiviral and antitumor agents .

Biochemical Pathways

2-Carbamoyl-6-aminopurine is an intermediate in the biochemical pathways of purine and nucleic acid metabolism . It is also used as a marker to determine the activity of some enzymes involved in these processes .

Mechanism of Action

Target of Action

The primary target of 2-Carbamoyl-6-aminopurine is enzymes involved in purine and pyrimidine salvage pathways . These enzymes play an essential role in the scavenging of purines and pyrimidines, making them valuable candidates for the synthesis of various nucleic acid components .

Mode of Action

It is known that the compound interacts with its targets, potentially altering their function and leading to changes in the biochemical processes they regulate .

Biochemical Pathways

2-Carbamoyl-6-aminopurine is involved in the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acid components, including nucleobases, nucleosides, and nucleotides . The compound’s interaction with these pathways can lead to downstream effects on various biochemical processes.

Result of Action

The molecular and cellular effects of 2-Carbamoyl-6-aminopurine’s action are likely related to its involvement in the purine and pyrimidine salvage pathways . By interacting with enzymes in these pathways, the compound may influence the synthesis of nucleic acid components and, consequently, various cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Carbamoyl-6-aminopurine. For instance, enzymes from thermophiles used in industrial biocatalysis, which are involved in the same pathways as 2-Carbamoyl-6-aminopurine, display great activity and stability at extremely high temperatures . This suggests that the compound’s action could also be influenced by temperature and other environmental conditions.

Safety and Hazards

Future Directions

Due to their great activity and stability at extremely high temperatures, the use of enzymes from thermophiles in industrial biocatalysis is gaining momentum . Thermophilic enzymes not only display unique characteristics such as temperature, chemical, and pH stability but also provide many different advantages from an industrial perspective .

properties

IUPAC Name |

6-amino-7H-purine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O/c7-3-2-5(10-1-9-2)12-6(11-3)4(8)13/h1H,(H2,8,13)(H3,7,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHVLAGUEDBYDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carbamoyl-6-aminopurine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2553997.png)

![1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2554002.png)

![N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2554006.png)

![2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2554007.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2554009.png)

![2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2554013.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2554016.png)